(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
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Overview
Description
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Activities: A novel series of derivatives, including those with benzothiazole and piperazine structures, were synthesized and demonstrated moderate to good antimicrobial activities. The research highlights the potential of these compounds in developing new antimicrobial agents (Mhaske et al., 2014; Patel et al., 2011; Pancholia et al., 2016).
Anti-Mycobacterial and Antidepressant Properties
- Anti-Mycobacterial Chemotypes: Compounds with the benzothiazol-2-yl(piperazin-1-yl)methanones scaffold were identified as promising anti-mycobacterial agents, with several showing potential in inhibiting Mycobacterium tuberculosis. This finding is significant for tuberculosis treatment research (Pancholia et al., 2016).
- Dual Antidepressant Action: Certain benzothiazole and piperazine derivatives were evaluated for their affinity to 5-HT1A serotonin receptors and serotonin reuptake inhibition, indicating potential dual-action antidepressant effects (Orus et al., 2002).
Anticancer and Anti-Inflammatory Applications
- Anticancer Evaluation: Some compounds within this class have been studied for their anticancer activity, particularly against leukemia, lung cancer, and other cancer cell lines, showcasing the significance of these molecules in developing novel anticancer therapies (Turov, 2020; Bhole & Bhusari, 2011).
- Anti-Inflammatory and Analgesic Agents: Derivatives derived from visnaginone and khellinone, showing COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, underline the therapeutic potential of these compounds in pain and inflammation management (Abu‐Hashem et al., 2020).
Future Directions
properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-4-27-18-7-5-17(6-8-18)21(26)24-9-11-25(12-10-24)22-23-19-13-15(2)16(3)14-20(19)28-22/h5-8,13-14H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJDAFKHOQBKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone |
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